![molecular formula C18H20O6S B309158 Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B309158.png)
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate, also known as PMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PMB is a benzoate ester that is commonly used as a protecting group for carboxylic acids in organic synthesis.
Aplicaciones Científicas De Investigación
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has a wide range of applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is also used in the synthesis of biologically active compounds such as antibiotics, antiviral agents, and anticancer drugs. Additionally, Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has been used as a precursor for the synthesis of novel materials with potential applications in drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is not well understood. However, it is believed that Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate acts as a protecting group for carboxylic acids by forming a stable ester bond. This prevents unwanted reactions from occurring during organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate. However, it is known that Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is relatively non-toxic and has low levels of cytotoxicity. Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has also been shown to have antimicrobial properties against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate in lab experiments is its ability to act as a protecting group for carboxylic acids. This allows for the synthesis of complex organic molecules without unwanted side reactions. Additionally, Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is relatively easy to synthesize and has low levels of cytotoxicity.
One limitation of using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate in lab experiments is its cost. Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is a relatively expensive reagent, which can limit its use in large-scale synthesis. Additionally, the protecting group can be difficult to remove, which can lead to lower yields in some reactions.
Direcciones Futuras
There are several future directions for research involving Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new synthetic methodologies using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate as a protecting group. Additionally, there is potential for the use of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate in the synthesis of new biologically active compounds. Finally, there is interest in the development of new materials using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate as a precursor, with potential applications in drug delivery and imaging.
Conclusion:
In conclusion, Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is a chemical compound with potential applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis and has been shown to have antimicrobial properties. Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound.
Métodos De Síntesis
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate can be synthesized through a two-step process. The first step involves the reaction of 3-methoxy-4-hydroxybenzoic acid with propyl iodide in the presence of a base such as potassium carbonate. This reaction yields propyl 3-methoxy-4-hydroxybenzoate. In the second step, the protecting group sulfonyl chloride is added to the reaction mixture, which results in the formation of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate.
Propiedades
Nombre del producto |
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate |
|---|---|
Fórmula molecular |
C18H20O6S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
propyl 3-methoxy-4-(2-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-4-11-23-18(19)14-9-10-15(16(12-14)22-3)24-25(20,21)17-8-6-5-7-13(17)2/h5-10,12H,4,11H2,1-3H3 |
Clave InChI |
MNQVNFLJJMRBFE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
SMILES canónico |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
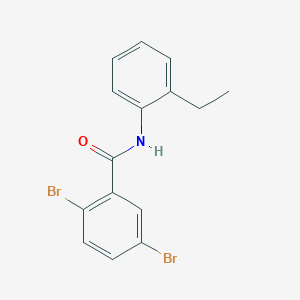
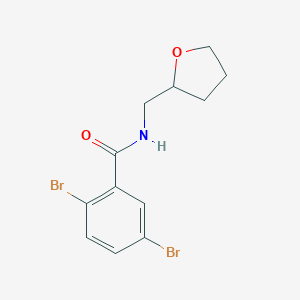

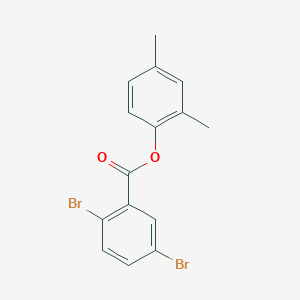
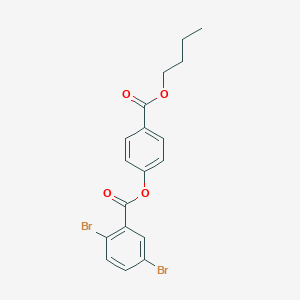
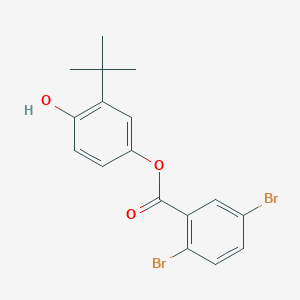
![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
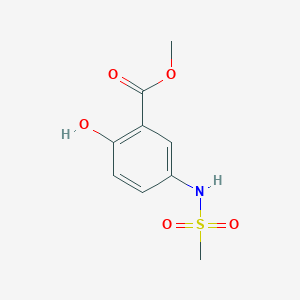
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309097.png)
![2-chloro-N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}benzamide](/img/structure/B309098.png)